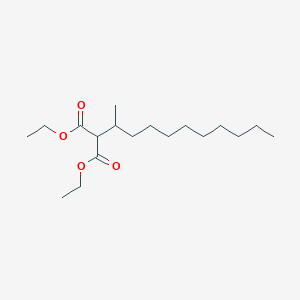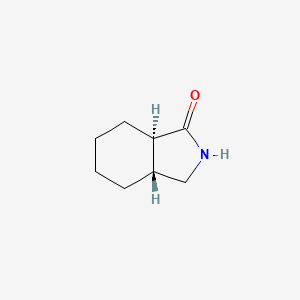
(3AR,7aR)-octahydro-1H-isoindol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3AR,7aR)-Octahydro-1H-isoindol-1-one is a bicyclic organic compound with a unique structure that includes a fused ring system. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science. Its structure consists of a saturated isoindoline ring, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3AR,7aR)-octahydro-1H-isoindol-1-one typically involves the reduction of isoindoline derivatives. One common method is the catalytic hydrogenation of isoindoline using palladium on carbon as a catalyst under hydrogen gas at elevated pressures and temperatures. Another approach involves the use of sodium borohydride as a reducing agent in the presence of a suitable solvent like ethanol.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of high-pressure hydrogenation reactors with palladium or platinum catalysts is common in large-scale production.
Chemical Reactions Analysis
Types of Reactions: (3AR,7aR)-Octahydro-1H-isoindol-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoindoline-1-one derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol or catalytic hydrogenation with palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Isoindoline-1-one derivatives.
Reduction: Fully saturated isoindoline derivatives.
Substitution: N-substituted isoindoline derivatives.
Scientific Research Applications
(3AR,7aR)-Octahydro-1H-isoindol-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Derivatives of this compound are investigated for their potential use as pharmaceutical agents, particularly in the development of new drugs.
Industry: It is used in the synthesis of polymers and materials with specific properties, such as increased strength and durability.
Mechanism of Action
The mechanism of action of (3AR,7aR)-octahydro-1H-isoindol-1-one and its derivatives often involves interaction with biological macromolecules. For instance, in medicinal chemistry, these compounds may act as enzyme inhibitors or receptor agonists/antagonists. The specific molecular targets and pathways depend on the functional groups present on the isoindoline ring and their interactions with biological systems.
Comparison with Similar Compounds
Hexahydro-1H-isoindol-1-one: A similar compound with one less degree of saturation.
Octahydro-1H-indole: Another bicyclic compound with a different ring structure.
Uniqueness: (3AR,7aR)-Octahydro-1H-isoindol-1-one is unique due to its specific ring structure and stereochemistry, which impart distinct chemical and physical properties. This uniqueness makes it a valuable compound for studying new chemical reactions and developing novel materials and pharmaceuticals.
Properties
Molecular Formula |
C8H13NO |
|---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
(3aR,7aR)-2,3,3a,4,5,6,7,7a-octahydroisoindol-1-one |
InChI |
InChI=1S/C8H13NO/c10-8-7-4-2-1-3-6(7)5-9-8/h6-7H,1-5H2,(H,9,10)/t6-,7+/m0/s1 |
InChI Key |
JKYNCKNIVHDOKU-NKWVEPMBSA-N |
Isomeric SMILES |
C1CC[C@@H]2[C@@H](C1)CNC2=O |
Canonical SMILES |
C1CCC2C(C1)CNC2=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
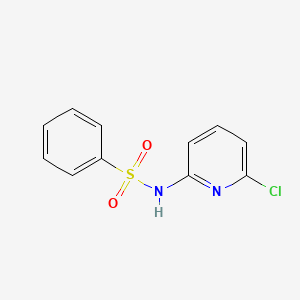


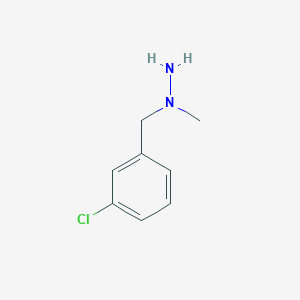

![1,4-Cyclohexadiene-1,4-dicarboxylic acid, 2,5-bis[(4-methylphenyl)amino]-, dimethyl ester](/img/structure/B8697599.png)
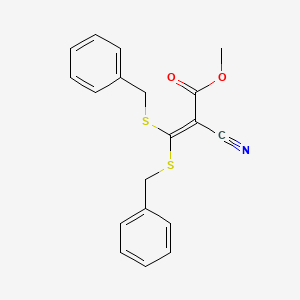
![2-[2-(1,3-Dioxolan-2-yl)ethoxy]ethanol](/img/structure/B8697612.png)
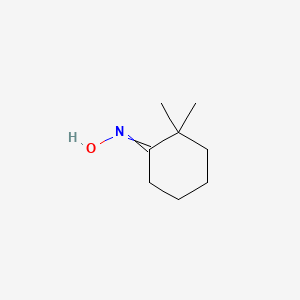
![2-[4-(4,5-Dihydro-1H-imidazol-2-yl)phenyl]ethan-1-amine](/img/structure/B8697623.png)
